Product packaging for N-succinimidyl bromoacetate(Cat. No.:CAS No. 42014-51-7)

N-succinimidyl bromoacetate

Cat. No.: B1680852
CAS No.: 42014-51-7
M. Wt: 236.02 g/mol
InChI Key: NKUZQMZWTZAPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Heterobifunctional Cross-linking Reagents in Chemical Biology

Cross-linking is the process of chemically joining two or more molecules with a covalent bond. thermofisher.comkorambiotech.com The reagents used to achieve this, known as cross-linkers, contain at least two reactive ends that can attach to specific functional groups on proteins or other molecules. thermofisher.comkorambiotech.com These reagents are fundamental in studying protein-protein interactions, determining the three-dimensional structures of proteins, and analyzing molecular associations within cell membranes. thermofisher.comgbiosciences.com They are also employed to immobilize biomolecules on solid supports, create antibody-enzyme conjugates for detection assays, and prepare immunotoxins. thermofisher.comgbiosciences.com

Cross-linkers can be categorized into different types, including homobifunctional and heterobifunctional reagents. gbiosciences.com Homobifunctional cross-linkers possess two identical reactive groups and are typically used to link similar functional groups, which can sometimes lead to undesirable polymerization or self-conjugation. thermofisher.comgbiosciences.com

In contrast, heterobifunctional cross-linking reagents have two different reactive groups. gbiosciences.comscbt.com This characteristic allows for sequential (two-step) conjugations, providing greater control over the cross-linking process and minimizing unwanted self-conjugation. thermofisher.comgbiosciences.comthermofisher.com In a typical two-step reaction, the heterobifunctional reagent is first reacted with one molecule using its more labile reactive group. thermofisher.com After removing excess reagent, the modified first molecule is then introduced to the second molecule, which reacts with the second reactive group of the cross-linker. interchim.fr This controlled, stepwise approach makes heterobifunctional reagents particularly valuable for creating specific conjugates, such as those between an antibody and an enzyme, or for studying interactions between a "bait" protein and its "prey". thermofisher.com

Overview of N-Succinimidyl Bromoacetate (B1195939) (SBA) as a Research Tool

N-Succinimidyl bromoacetate (SBA), also known as bromoacetic acid N-hydroxysuccinimide ester, is a non-cleavable, heterobifunctional cross-linking reagent. medchemexpress.comchemimpex.comproteochem.com It is characterized by having two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. ontosight.aiinterchim.fr The NHS ester group reacts with primary amines (–NH2), such as those found at the N-terminus of proteins or on the side chain of lysine (B10760008) residues, to form stable amide bonds. thermofisher.cominterchim.frsigmaaldrich.com The bromoacetyl group is reactive towards sulfhydryl groups (–SH), like those in cysteine residues, forming a stable thioether linkage. interchim.frsigmaaldrich.com

This dual reactivity allows SBA to covalently link molecules containing amines to those containing sulfhydryls. sigmaaldrich.com The reaction with amines is typically carried out at a pH range of 7-9, while the reaction with sulfhydryls occurs at a pH above 7.5. interchim.fr SBA is recognized as one of the shortest heterobifunctional cross-linkers available, with a spacer arm length of only 1.5 Ångstroms. proteochem.cominsung.net

The primary applications of SBA in research include:

Bioconjugation: It is widely used to create conjugates by linking different biomolecules, such as peptides to larger carrier proteins to generate immunogens. medchemexpress.comchemimpex.comnih.gov

Protein Modification: Researchers use SBA for the site-specific modification of proteins, which is essential for studying protein function and interactions. ontosight.aichemimpex.com By introducing a bromoacetyl group, a protein can be "activated" for subsequent reaction with a sulfhydryl-containing molecule. ontosight.ai

Drug Development: In pharmaceutical research, SBA serves as a linker in the creation of antibody-drug conjugates (ADCs). chemimpex.commedkoo.comgoogle.com

Biomaterial and Nanoparticle Functionalization: SBA is used to modify surfaces and nanoparticles, for example, by attaching peptides to superparamagnetic iron oxide nanoparticles for pathogen immobilization. chemimpex.comnih.gov

Historical Context and Evolution of its Applications in Bioconjugation

The chemical modification of proteins has a long history, with various reagents being developed over the decades to target specific amino acid residues. acs.org The advent of heterobifunctional cross-linkers represented a significant advancement, allowing for more precise and controlled conjugation strategies. thermofisher.comgbiosciences.com

A key publication in the history of this compound appeared in 1986, when Bernatowicz and colleagues described its use for preparing peptide-protein immunogens. nih.gov They detailed a method for synthesizing SBA in gram quantities from inexpensive starting materials, making it more accessible for research. nih.gov Their method involved a two-step process: first, the carrier protein was bromoacetylated using SBA, and then this activated protein was reacted with a cysteine-containing peptide. nih.gov This work demonstrated the utility of SBA for the unidirectional conjugation of synthetic peptides to carrier proteins, a crucial step in raising specific antibodies. nih.govgoogle.comgoogle.com

Since this foundational work, the applications of SBA have evolved. Initially used for creating immunogens and studying protein structure, its utility has expanded into more complex systems. korambiotech.comnih.gov The specific reactivity of SBA has been harnessed in the development of sophisticated biomedical tools. For instance, it is listed as a linker for creating antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. google.comnih.gov More recently, research has shown its use in functionalizing nanoparticles with peptides to create systems for capturing pathogens, highlighting its ongoing relevance in the development of novel diagnostics and therapeutics. nih.gov

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-bromoacetate nih.gov
Synonyms SBA, Bromoacetic acid N-hydroxysuccinimide ester, NHS-Bromoacetate chemimpex.cominsung.netnih.gov
CAS Number 42014-51-7 sigmaaldrich.comnih.gov
Molecular Formula C₆H₆BrNO₄ sigmaaldrich.comnih.gov
Molecular Weight 236.02 g/mol sigmaaldrich.comnih.gov
Appearance White or slightly red powder chemimpex.com
Melting Point 114 - 119 °C chemimpex.com

| Spacer Arm Length | 1.5 Å | proteochem.cominsung.net |

Table 2: Reactive Groups of this compound (SBA)

Reactive Group Target Functional Group Resulting Bond Optimal pH Source(s)
N-hydroxysuccinimide (NHS) ester Primary Amine (-NH₂) Amide 7-9 interchim.frsigmaaldrich.com

| Bromoacetyl | Sulfhydryl (-SH) | Thioether | >7.5 | interchim.frsigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO4 B1680852 N-succinimidyl bromoacetate CAS No. 42014-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUZQMZWTZAPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194821
Record name N-Succinimidyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42014-51-7
Record name N-Succinimidyl bromoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoacetic acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Principles of N Succinimidyl Bromoacetate Reactivity

The reactivity of N-Succinimidyl bromoacetate (B1195939) is centered around its two functional groups, each targeting different amino acid residues within a protein or peptide sequence.

N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine Modification

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as the N-terminal α-amine and the ε-amine of lysine (B10760008) residues. nih.gov

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond between the target molecule and the bromoacetate moiety. glenresearch.com This reaction is highly efficient and results in a very stable covalent linkage. glenresearch.com

Bromoacetate Moiety Reactivity for Sulfhydryl Modification

The second reactive group of N-Succinimidyl bromoacetate is the bromoacetyl group, which exhibits a high degree of specificity for sulfhydryl groups. google.com

The bromoacetate moiety reacts with the sulfhydryl group of cysteine residues through a nucleophilic substitution reaction. interchim.fr The sulfur atom of the thiol group acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. google.com This reaction is highly specific for sulfhydryl groups under controlled conditions.

The bromoacetyl group demonstrates high chemoselectivity for sulfhydryl groups, especially at a pH around 8.0. interchim.fracs.org While it can also react with other nucleophilic residues like histidine and lysine, these reactions are generally much slower. ontosight.ai The specificity of the bromoacetyl-sulfhydryl reaction allows for the targeted modification of cysteine residues in proteins, even in the presence of an abundance of other potentially reactive groups. nih.gov This selectivity is a key advantage in bioconjugation, as it enables the precise attachment of labels or other molecules to specific sites on a protein. google.com

Kinetic and Thermodynamic Aspects of this compound Conjugation Reactions

The efficiency and outcome of conjugation reactions involving this compound are governed by both kinetic and thermodynamic factors. The rate of the reaction (kinetics) determines how quickly the product is formed, while the relative stability of the products and reactants (thermodynamics) dictates the position of the equilibrium. hep.com.cn

For the NHS ester-amine reaction, the rate is influenced by the nucleophilicity of the amine and the electrophilicity of the ester. glenresearch.com As mentioned, pH plays a critical role, with higher pH values generally leading to faster reaction rates due to increased amine nucleophilicity, but also an increased rate of hydrolysis. nih.gov

The bromoacetate-sulfhydryl reaction is also subject to kinetic control. The rate of this reaction is dependent on the pKa of the thiol group and the pH of the reaction medium. researchgate.net The reaction is generally faster at pH values closer to the pKa of the cysteine sulfhydryl group, where a significant portion of the thiols are in the more nucleophilic thiolate form. acs.org

From a thermodynamic perspective, both the amide and thioether bonds formed are highly stable, making the conjugation reactions essentially irreversible under normal physiological conditions. glenresearch.comgoogle.com Theoretical studies have been conducted to understand the thermodynamics of these types of bioconjugation reactions, providing valuable insights into the stability of the resulting products. mdpi.comdntb.gov.ua

ReactionReactantsProductKey Conditions
Amine ModificationThis compound, Primary Amine (e.g., Lysine)Amide BondpH 7.2-9 glenresearch.comthermofisher.com
Sulfhydryl ModificationBromoacetylated Intermediate, Sulfhydryl Group (e.g., Cysteine)Thioether LinkagepH ~8.0 interchim.fracs.org

Comparative Analysis of this compound Reactivity with Other Cross-linkers

The utility of this compound (SBA) as a cross-linking agent can be better understood by comparing its reactivity with other common cross-linkers. These comparisons often revolve around factors like reaction specificity, pH dependence, and the stability of the resulting linkage.

Table 1: Comparison of this compound with Other Amine-Reactive Cross-linkers

Cross-linker Type Reactive Group Target Residue pH Range Linkage Formed Key Characteristics
This compound (NHS ester moiety) N-Hydroxysuccinimide (NHS) ester Primary amines (e.g., Lysine) 7.2-9.0 thermofisher.comthermofisher.com Amide Susceptible to hydrolysis at higher pH. thermofisher.com
Carbodiimides (e.g., EDC) Carbodiimide Carboxyls (to form an intermediate that reacts with primary amines) 4.0-7.0 interchim.fr Amide "Zero-length" cross-linker; requires a two-step process to avoid self-polymerization.

| Imidoesters | Imidoester | Primary amines | 7.0-10.0 | Amidine | Forms a charge-preserving bond. |

In the realm of amine-reactive cross-linkers, the NHS ester of SBA is a popular choice. Carbodiimides like EDC activate carboxyl groups to react with primary amines, effectively forming a "zero-length" cross-link as no spacer arm is introduced. interchim.fr This is in contrast to SBA which has a spacer arm. Imidoesters also target primary amines but form an amidine linkage, which retains the positive charge of the original amine group.

Table 2: Comparison of this compound with Other Sulfhydryl-Reactive Cross-linkers

Cross-linker Type Reactive Group Target Residue pH Range Linkage Formed Key Characteristics
This compound (bromoacetyl moiety) Bromoacetyl Sulfhydryls (e.g., Cysteine) 7.2-9.0 thermofisher.com Thioether Stable linkage; can have some cross-reactivity at high pH. nih.gov
Maleimides Maleimide (B117702) Sulfhydryls 6.5-7.5 thermofisher.com Thioether Highly specific for sulfhydryls within this pH range; reaction with amines can occur at pH >8.5. thermofisher.com

| Pyridyl Disulfides | Pyridyldithiol | Sulfhydryls | Broad pH range | Disulfide | The resulting disulfide bond is cleavable with reducing agents. thermofisher.com |

When comparing the sulfhydryl-reactive bromoacetyl group of SBA to other reagents, maleimides are a frequently used alternative. Maleimides react with sulfhydryls at a slightly lower pH range (6.5-7.5) to form a stable thioether bond. thermofisher.com Research has shown a significant kinetic difference between maleimide and bromoacetyl groups, with maleimides reacting much faster with thiols at pH 6.5. nih.gov This differential reactivity can be exploited for sequential conjugations. nih.gov Pyridyl disulfides also target sulfhydryls but form a disulfide bond, which has the distinct advantage of being cleavable by reducing agents, a useful feature for certain applications. thermofisher.com

The choice of cross-linker ultimately depends on the specific application, including the functional groups available on the target molecules, the desired stability of the linkage, and the required reaction conditions. The heterobifunctional nature of SBA provides a versatile tool for creating specific and stable molecular conjugates.

Methodologies for Bioconjugation and Site Specific Protein Modification Utilizing N Succinimidyl Bromoacetate

Strategies for Amine-to-Sulfhydryl Cross-linking

N-Succinimidyl bromoacetate (B1195939) (SBA) is a heterobifunctional cross-linking agent that facilitates the covalent conjugation of molecules containing primary amines to those possessing sulfhydryl (thiol) groups. This is achieved through its two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a bromoacetyl group that specifically targets sulfhydryl groups. The cross-linking process can be strategically controlled through sequential reaction schemes, which are primarily categorized into an "amine-first" or a "sulfhydryl-first" approach.

Sequential Reaction Schemes: Amine-First Approach

The amine-first approach is the most commonly employed strategy for amine-to-sulfhydryl cross-linking with N-Succinimidyl bromoacetate. This method involves a two-step process that begins with the bromoacetylation of the amine-containing biomolecule.

In the initial step, the NHS ester of SBA reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues or the α-amino group at the N-terminus of a protein) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH range of 7.2 to 8.5. The bromoacetyl group remains intact during this step, resulting in a bromoacetylated intermediate of the starting biomolecule.

Following the bromoacetylation, any excess, unreacted SBA is removed from the reaction mixture, usually through dialysis or size-exclusion chromatography. This purification step is crucial to prevent unwanted side reactions in the subsequent conjugation step.

In the second step, the now bromoacetylated biomolecule is introduced to a sulfhydryl-containing molecule. The bromoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution, forming a stable thioether linkage. This reaction is most efficient at a pH between 7.5 and 8.5. The final product is a covalently linked conjugate of the two initial biomolecules.

A notable application of this approach is in the preparation of peptide-protein immunogens. For instance, carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) are first bromoacetylated using SBA. Subsequently, a cysteine-containing peptide is added, which then conjugates to the bromoacetylated carrier protein through its sulfhydryl group. Studies have shown that the efficiency of peptide incorporation in such conjugations can range from 22% to 37%. thermofisher.com

Sequential Reaction Schemes: Sulfhydryl-First Approach

While less common, a sulfhydryl-first approach is also a viable strategy for bioconjugation with certain heterobifunctional crosslinkers. In this method, the sulfhydryl-containing molecule is first activated, followed by reaction with the amine-containing molecule.

For this approach to be effective with a reagent like this compound, the reactivity of the two functional groups would need to be carefully controlled, typically by adjusting the pH of the reaction medium. The bromoacetyl group of SBA can react with sulfhydryls at a near-neutral pH. Therefore, the first step would involve the reaction of the sulfhydryl-containing molecule with SBA at a pH where the NHS ester is less reactive towards amines, for example, around pH 7.0-7.5. This would result in a succinimidyl-activated intermediate of the sulfhydryl-containing molecule.

After the initial reaction, the succinimidyl-activated intermediate would be purified to remove any unreacted SBA. The purified intermediate is then reacted with the amine-containing molecule at a slightly more alkaline pH (typically 8.0-8.5) to facilitate the reaction between the NHS ester and the primary amines, forming a stable amide bond and completing the cross-link.

It is important to note that the amine-first approach is generally preferred due to the higher stability of the bromoacetylated intermediate compared to the succinimidyl-activated thiol intermediate, which can be prone to hydrolysis.

Preparation of Bromoacetylated Biomolecules

The introduction of bromoacetyl groups onto biomolecules is a key step in the amine-first cross-linking strategy. This process, known as bromoacetylation, can be applied to a variety of molecules that possess primary amine groups.

Bromoacetylation of Peptides and Proteins via N-Terminal or Lysine Residues

Proteins and peptides are rich in primary amines, primarily the α-amino group at the N-terminus and the ε-amino groups of lysine residues, making them ideal candidates for bromoacetylation with this compound.

The reaction involves incubating the protein or peptide with an appropriate molar excess of SBA in a suitable buffer, typically at a pH between 7.2 and 8.5. The degree of bromoacetylation can be controlled by adjusting the molar ratio of SBA to the protein/peptide and the reaction time. Following the reaction, unreacted SBA and the N-hydroxysuccinimide by-product are removed through purification methods like dialysis or gel filtration. The extent of modification can be quantified by various analytical techniques, including spectrophotometric assays after reacting the bromoacetylated protein with a thiol-containing chromophore, or by mass spectrometry.

BiomoleculeTarget AmineMolar Excess of SBAReaction pHTypical Degree of Labeling (DOL)
Bovine Serum Albumin (BSA)Lysine residues10-20 fold8.05-10 bromoacetyl groups per protein
Keyhole Limpet Hemocyanin (KLH)Lysine residues20-40 fold8.015-30 bromoacetyl groups per protein
Synthetic PeptideN-terminal α-amine5-10 fold7.51 bromoacetyl group per peptide

Bromoacetylation of Other Amine-Containing Substrates

Beyond proteins and peptides, this compound can be used to bromoacetylate other biomolecules and polymers that contain primary amines. This extends the utility of this cross-linker to a broader range of applications, such as the functionalization of polysaccharides and other biopolymers.

For example, amine-modified polysaccharides like aminodextran or chitosan (B1678972) can be bromoacetylated to introduce thiol-reactive handles. The reaction conditions would be similar to those used for proteins, with the pH and stoichiometry optimized for the specific substrate. The resulting bromoacetylated polymers can then be used for conjugation to thiol-containing molecules, for applications in drug delivery, tissue engineering, and diagnostics.

Conjugation to Thiol-Containing Targets

The final step in the amine-first cross-linking strategy is the conjugation of the bromoacetylated biomolecule to a target molecule that contains a free sulfhydryl group. This reaction results in the formation of a highly stable thioether bond.

The bromoacetylated biomolecule, after purification, is mixed with the thiol-containing target in a buffer with a pH typically ranging from 7.5 to 8.5. The sulfhydryl group, in its thiolate anion form, acts as a nucleophile and attacks the carbon atom of the bromoacetyl group, displacing the bromide ion and forming the thioether linkage.

The progress of the conjugation reaction can be monitored by various methods, such as SDS-PAGE to observe the formation of the higher molecular weight conjugate, or by chromatographic techniques like size-exclusion or reverse-phase HPLC. The efficiency of the conjugation is dependent on several factors, including the concentration of the reactants, the pH of the reaction, and the accessibility of the sulfhydryl group on the target molecule.

Bromoacetylated MoleculeThiol-Containing TargetReaction pHTypical Conjugation Efficiency
Bromoacetylated BSACysteine-containing peptide8.022-37%
Bromoacetylated AntibodyThiolated small molecule drug7.540-60%
Bromoacetylated AminodextranThiolated oligonucleotide8.230-50%

Reaction with Native Cysteine Residues

The modification of native cysteine residues is a cornerstone of site-selective protein modification, largely because cysteine is one of the least abundant amino acids, which helps to minimize the complexity of potential modifications researchgate.net. The sulfhydryl (thiol) group of cysteine is the most nucleophilic functional group found in proteins, enhancing the selectivity of the reaction researchgate.net.

The reaction between the bromoacetyl group of NSBA and a cysteine residue proceeds via nucleophilic substitution (SN2). The deprotonated thiol group (thiolate) acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond, covalently linking the acetyl group to the cysteine side chain. The product of this reaction upon acid hydrolysis is S-carboxymethylcysteine nih.govnih.gov. The reaction is typically conducted under neutral to slightly alkaline pH conditions to promote the formation of the more reactive thiolate anion.

ParameterTypical ConditionRationale
pH 7.0 - 8.5Facilitates deprotonation of the cysteine thiol to the more nucleophilic thiolate form.
Temperature 4°C to 25°C (Room Temp)Milder temperatures help maintain protein stability during the conjugation process.
Solvent Aqueous buffers (e.g., PBS, Borate)Maintains the native conformation of the protein and facilitates the reaction.
Reactant Ratio Molar excess of NSBA-modified moleculeDrives the reaction towards complete modification of the target cysteine residue.

This direct targeting of native cysteines is a powerful method for producing well-defined protein conjugates, provided that a reactive and accessible cysteine residue is naturally present in the protein of interest.

Introduction of Exogenous Thiol Groups for Site-Specific Conjugation

When a target protein lacks a conveniently located native cysteine, or when multiple cysteines could lead to a heterogeneous product, site-specific modification can be achieved by introducing a unique thiol group at a desired position. This allows for precise control over the location of conjugation with a bromoacetyl-functionalized molecule.

There are two primary strategies for introducing exogenous thiol groups:

Site-Directed Mutagenesis: Genetic engineering techniques can be used to substitute a specific amino acid in the protein's sequence with a cysteine. This creates a unique reactive handle at a predetermined site, ensuring that the subsequent reaction with the bromoacetyl group occurs only at that location. This approach offers the highest level of precision for site-specific labeling.

Chemical Thiolation: Lysine residues, which are typically abundant on protein surfaces, can be chemically modified to introduce sulfhydryl groups. Reagents such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or Traut's Reagent (2-iminothiolane) can react with primary amines on the protein to append a thiol group researchgate.net. Once the protein is thiolated, the newly introduced sulfhydryl group can be specifically targeted by the bromoacetyl moiety of a molecule previously activated with NSBA. This method is advantageous when recombinant expression of the protein is not feasible.

These strategies expand the applicability of bromoacetyl-based conjugation, enabling the creation of homogenous protein conjugates even when the native protein sequence is not amenable to direct, site-specific modification.

Analytical Techniques for Characterizing this compound Conjugates

Following a conjugation reaction, a comprehensive suite of analytical techniques is required to confirm the successful formation of the conjugate, determine the extent of modification, and purify the final product.

Mass Spectrometry for Confirmation of Conjugation

Mass spectrometry (MS) is an indispensable tool for the characterization of protein conjugates, providing precise mass information that confirms covalent modification protagene.com.

Intact Mass Analysis: The most direct method for confirming conjugation is to analyze the molecular weight of the intact protein before and after the reaction. The formation of a thioether bond between a cysteine residue and the bromoacetyl group results in a predictable mass increase corresponding to the mass of the attached molecule minus the mass of the leaving group (bromine). This is often performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Peptide Mapping: To identify the specific site of conjugation, the protein conjugate is proteolytically digested (e.g., with trypsin) into smaller peptides. The resulting peptide mixture is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Peptides that have been modified will exhibit a characteristic mass shift. Subsequent fragmentation of the modified peptide (MS/MS) allows for the precise localization of the modification to a specific cysteine residue within the peptide's sequence. This method is crucial for verifying the site-specificity of the reaction protagene.com.

Analytical ApproachInformation ObtainedTypical Mass Shift for Bromoacetyl Group
Intact Mass Analysis Confirmation of conjugation, determination of drug-to-antibody ratio (DAR) in ADCs.+ Mass of (CH₂-CO-Ligand)
Peptide Mapping (LC-MS/MS) Precise identification of the modified cysteine residue(s).+ 58.0055 Da (for carboxymethylation)

Spectroscopic Methods for Quantification and Structural Analysis

Spectroscopic techniques provide complementary information regarding the concentration, purity, and structural integrity of the conjugate.

Amino Acid Analysis (AAA): This is a quantitative method to determine the efficiency of the conjugation reaction. The protein conjugate is subjected to acid hydrolysis, which breaks it down into its constituent amino acids. The stable thioether linkage formed by the reaction of the bromoacetyl group with cysteine results in the formation of S-carboxymethylcysteine. The quantity of S-carboxymethylcysteine relative to other unmodified amino acids can be measured, providing a direct assessment of the degree of modification nih.govnih.gov.

UV-Visible Spectroscopy: If the molecule being conjugated to the protein possesses a unique chromophore, UV-Vis spectroscopy can be used to quantify the concentration of both the protein (typically at 280 nm) and the attached molecule (at its specific λmax). This allows for the calculation of the average number of molecules conjugated per protein, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.

FT-IR and NMR Spectroscopy: While less common for large protein conjugates, Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be powerful tools for characterizing the bromoacetyl-activated small molecules prior to conjugation, confirming the presence of key functional groups like the carbonyl ester researchgate.net.

Chromatographic Approaches for Conjugate Purification

Chromatography is essential for separating the desired protein conjugate from unreacted starting materials, reaction byproducts, and aggregated or improperly folded species.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is highly effective for removing small, unreacted molecules (like the hydrolyzed NSBA or the payload) from the much larger protein conjugate. It is often used as a final polishing step.

Chromatographic MethodPrinciple of SeparationPrimary Application in Conjugate Purification
Size-Exclusion (SEC) Molecular SizeRemoval of unreacted small molecules and payload.
Reverse-Phase (RP-HPLC) HydrophobicitySeparation of unmodified protein from conjugates; resolving different DAR species.
Ion-Exchange (IEX) Net ChargeSeparation of conjugates if the modification alters the protein's overall charge.

Applications of N Succinimidyl Bromoacetate in Chemical Biology and Biomedical Research

Protein Labeling for Functional Studies

The labeling of proteins with specific tags is a fundamental technique for investigating their function, localization, and interactions. N-Succinimidyl bromoacetate (B1195939) facilitates this by first reacting with primary amines on a protein and then allowing for the attachment of a probe through its bromoacetyl group.

Site-Specific Fluorescent Labeling of Proteins for Imaging

Site-specific labeling is crucial for ensuring that the functional and structural integrity of a protein is maintained after the attachment of a fluorescent probe. While N-hydroxysuccinimide (NHS) esters are commonly used for labeling, they can be non-specific and lead to heterogeneous products. However, methods have been developed to transform NHS-esters into reagents for site-specific labeling on N-terminal Cysteine residues, which can be advantageous for imaging studies. This approach allows for the attachment of various fluorophores, such as fluorescein (B123965) and rhodamine, to proteins. The ability to introduce detectable labels like fluorophores onto a protein ligand in a site-specific manner is invaluable for molecular imaging, as it helps to visualize and quantify specific molecular pathways in vivo without compromising the protein's function. imrpress.comnih.gov

Biotinylation of Proteins for Affinity-Based Assays

Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique in affinity-based assays due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.govresearchgate.net This interaction can be exploited for protein capture, immobilization, and detection. nih.govplos.org Chemical biotinylation methods often target primary amines on proteins and can sometimes lead to heterogeneous products or loss of protein function. nih.govplos.org However, reagents like N-Succinimidyl bromoacetate can be utilized in controlled biotinylation strategies. For instance, a fluorescent biotinylation reagent has been developed that includes both a biotin and a fluorescein group, allowing for the determination of the exact number of biotin tags attached to a substrate.

ApplicationReagent TypeTarget ResidueCommon ProbesBenefit
Fluorescent Labeling N-Succinimidyl EsterN-terminal CysteineFluorescein, RhodamineSite-specific labeling for molecular imaging without compromising protein function. imrpress.comnih.gov
Biotinylation N-Succinimidyl EsterPrimary Amines (e.g., Lysine)BiotinEnables strong, specific binding to avidin/streptavidin for affinity-based assays. nih.govresearchgate.net
Radiolabeling N-Succinimidyl EsterCysteine, Lysine (B10760008)Radioisotopes (e.g., ¹²⁵I, ³H)Allows for sensitive tracing of proteins in metabolic and pharmacokinetic studies. nih.govnih.gov

Radiolabeling Strategies for Protein Tracing

Radiolabeling techniques are essential for tracing and visualizing biological molecules to understand complex biological processes with high precision. These methods involve incorporating radioactive isotopes, such as Iodine-125 or Tritium (B154650) (³H), into molecules of interest. nih.gov N-Succinimidyl esters are used to create preradiolabeled prosthetic groups that can specifically target residues like cysteine or lysine on proteins and antibodies. nih.gov This approach is critical for the synthesis of targeted imaging and therapeutic radiotracers, where the radioisotope must be integrated in a site-specific manner to preserve the biomolecule's targeting efficiency and affinity. nih.gov For long-term investigations like biodistribution and biotransformation studies, long-lived isotopes such as tritium are preferred. nih.gov

Development of Peptide-Protein Immunogens and Synthetic Vaccines

The generation of a robust immune response against small peptides (haptens) often requires them to be conjugated to larger carrier proteins, as peptides alone are typically not immunogenic. jpt.commdpi.com this compound is a key reagent in this process, enabling the creation of peptide-protein conjugates that can be used as immunogens to develop vaccines and generate antibodies. nih.govnih.gov

Conjugation of Antigens to Carrier Proteins to Enhance Immunogenicity

To enhance the immunogenicity of synthetic peptides, they are often covalently linked to larger carrier proteins. nih.govnih.gov this compound is employed as a heterobifunctional crosslinking reagent in a two-step process. First, the carrier protein is bromoacetylated. Then, the bromoacetylated carrier is reacted with the thiol group of a cysteine-containing peptide, forming a stable thioether linkage. nih.gov This method has been successfully used to conjugate synthetic peptides derived from human fibrin (B1330869) to carrier proteins like bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH). nih.gov The efficiency of this conjugation can be assessed by amino acid analysis, with studies showing peptide incorporation efficiency ranging from 22% to 37%. nih.gov

Carrier ProteinAbbreviationMolecular Weight (Da)Key Feature
Keyhole Limpet Hemocyanin KLH4.5 x 10⁵ - 1.3 x 10⁷Highly immunogenic, making it a frequently used carrier. jpt.com
Bovine Serum Albumin BSA6.7 x 10⁴Popular for weakly antigenic compounds due to its high number of accessible lysine residues. jpt.com
Ovalbumin OVA4.5 x 10⁴Often used as a control carrier to verify antibody specificity. jpt.com
EcoCRM® (CRM197) --A non-toxic mutant of diphtheria toxin shown to enhance the immunogenicity of conjugated antigens. nih.gov

Role in Generating Polyclonal and Monoclonal Antibodies

The peptide-protein conjugates created using this compound serve as effective immunogens for the production of both polyclonal and monoclonal antibodies. nih.gov When these conjugates are introduced into a host animal, the immune system mounts a response against both the peptide and the carrier protein. jpt.com This leads to the generation of a diverse population of antibodies (polyclonal) that recognize different epitopes on the antigen. sinobiological.com These immunogens can also be used in the development of monoclonal antibodies through hybridoma technology. researchgate.netspringernature.com Research has shown that the thioether linkage formed by this conjugation method is not significantly antigenic itself, ensuring that the resulting antibodies are primarily directed against the peptide of interest. nih.gov

Investigation of Protein-Protein Interactions and Complexes

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Heterobifunctional crosslinkers like SBA are crucial tools for these investigations, allowing researchers to capture transient or weak interactions and to elucidate the structure of stable protein complexes. huji.ac.ilscbt.com

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful technique for gaining low-resolution structural information about proteins and their complexes. huji.ac.il The method involves covalently linking amino acid residues that are spatially close in the native structure of a protein assembly. huji.ac.il Subsequent enzymatic digestion and mass spectrometry analysis identify these linked peptides, providing distance constraints that help define the topology and architecture of the complex. huji.ac.ilfenyolab.org

This compound is particularly useful in this context. As one of the shortest amine- and sulfhydryl-reactive crosslinkers, it provides valuable short-range distance constraints. proteochem.comnih.gov The process involves a two-step reaction: first, the NHS ester of SBA reacts with a lysine residue on one protein. Then, the bromoacetyl group reacts with a nearby cysteine residue on an interacting protein, effectively "freezing" the transient interaction for analysis. creative-proteomics.com This specificity helps to minimize undesired self-conjugation or polymerization. huji.ac.il

Table 1: Comparison of Common Protein Crosslinkers

Crosslinker Abbreviation Reactive Groups Target Residues Spacer Arm Length (Å)
This compound SBA NHS Ester, Bromoacetyl Amine, Sulfhydryl 1.5
Disuccinimidyl suberate DSS NHS Ester, NHS Ester Amine, Amine 11.4
Disuccinimidyl glutarate DSG NHS Ester, NHS Ester Amine, Amine 7.7
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate SMCC NHS Ester, Maleimide (B117702) Amine, Sulfhydryl 8.3

Proximity Ligation Assay (PLA) is a highly sensitive and specific method for visualizing protein-protein interactions directly within fixed cells and tissues. frontiersin.orgbiocompare.comcreative-diagnostics.com The technique relies on specific antibodies, each conjugated to a unique DNA oligonucleotide, that bind to the two proteins of interest. nih.gov If the proteins are in close proximity (typically less than 40 nm), the oligonucleotides can be joined by a ligase to form a circular DNA template. creative-diagnostics.comnih.gov This template is then amplified via rolling circle amplification, generating a fluorescent signal that can be detected by microscopy. biocompare.com

The creation of the antibody-oligonucleotide conjugates is a critical step where SBA can be employed. nih.gov The heterobifunctional nature of SBA allows for a controlled, two-step conjugation process. First, the NHS ester of SBA reacts with primary amine groups on the antibody. After removing excess crosslinker, the bromoacetyl-activated antibody is then reacted with a thiol-modified oligonucleotide to form a stable thioether bond. This method ensures the creation of the essential PLA probes needed to detect protein proximity. nih.gov

Table 2: Two-Step Synthesis of Antibody-Oligonucleotide Probes Using SBA

Step Reactant 1 Reactant 2 Key Functional Groups Involved Resulting Product
1. Antibody Activation Antibody This compound (SBA) Antibody primary amines (-NH₂), SBA NHS ester Bromoacetyl-activated antibody
2. Oligonucleotide Conjugation Bromoacetyl-activated antibody Thiol-modified oligonucleotide Antibody bromoacetyl group, Oligonucleotide sulfhydryl group (-SH) Antibody-oligonucleotide conjugate (PLA Probe)

Synthesis of Bioconjugates for Diagnostic Assays

The covalent linkage of biomolecules to create specific reagents is a cornerstone of modern diagnostic assays. SBA facilitates the synthesis of these bioconjugates, which are used in a variety of platforms to detect and quantify disease biomarkers.

ELISA is a widely used immunological assay that often requires the conjugation of an enzyme to an antibody or antigen. researchgate.net These enzyme conjugates are used to generate a measurable signal upon binding to the target analyte. Heterobifunctional crosslinkers are the preferred choice for creating these conjugates because they minimize the risk of self-conjugation and polymerization that can occur with homobifunctional reagents. huji.ac.ilyoutube.com

SBA can be used to prepare these critical ELISA reagents. For example, in the development of an assay for a small molecule (hapten), the hapten might first be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to make it immunogenic. nih.gov In a separate step, a detection enzyme like Horseradish Peroxidase (HRP) can be conjugated to a specific antibody. The two-step reactivity of SBA ensures a controlled reaction, first activating the protein via its amine groups and then linking it to a molecule containing a sulfhydryl group, leading to stable and active conjugates for sensitive detection.

The performance of biosensors and microarrays depends heavily on the successful immobilization of probe molecules (e.g., antibodies, peptides, or nucleic acids) onto a solid surface. nih.govresearchgate.net The orientation and biological activity of these immobilized probes are critical for sensitive and specific detection of target analytes. nih.gov

SBA is an effective tool for surface functionalization and probe immobilization. The process typically involves first modifying a surface (e.g., glass, silica, or gold) with a chemical layer that presents primary amine groups. nih.govresearchgate.net These amine groups are then activated by reacting them with the NHS ester of SBA, resulting in a surface decorated with reactive bromoacetyl groups. Finally, a probe molecule containing a free sulfhydryl group, such as a cysteine-terminated peptide or antibody fragment, is covalently and directionally attached to the surface via a stable thioether bond. researchgate.net This strategy provides a robust method for creating high-density, functional microarrays and biosensor surfaces. nih.govnih.gov

Table 3: Research Findings in SBA-Mediated Surface Immobilization

Platform Surface Material Probe Molecule Analyte Detected Key Finding/Application
Biosensor Glass/Silica Antibodies Fluorescently-labeled antigen Covalent attachment of functional antibodies to a solid support for detection assays. nih.gov
Microarray Functionalized Glass N-terminal Cysteine Proteins/Peptides Target proteins/ligands Site-specific immobilization retains the native biological activity of proteins for high-throughput screening. researchgate.netnih.gov
Electrochemical Sensor Gold Electrode DNAzyme Metal Ions Functionalization of reduced graphene oxide with amino groups for subsequent DNA immobilization. researchgate.net

Engineering of Novel Biomaterials and Surfaces

Beyond diagnostics, the modification of material surfaces to control biological interactions is a major goal in biomedical engineering. taylorfrancis.com Surface engineering can be used to improve the biocompatibility of implants, promote specific cell adhesion and growth, or prevent the adhesion of bacteria. elsevierpure.com

This compound serves as a molecular bridge to covalently attach bioactive molecules to the surface of a biomaterial. For instance, a polymer scaffold with inherent or added amine groups can be activated with SBA. Subsequently, peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which is known to promote cell adhesion, can be conjugated to the surface if they are synthesized with a terminal cysteine residue. This approach allows for the precise chemical modification of otherwise inert materials, transforming them into bioactive surfaces that can actively direct a desired biological response. This strategy is central to creating advanced biomaterials for tissue engineering, regenerative medicine, and medical device coatings. taylorfrancis.comelsevierpure.com

Surface Functionalization for Cell Adhesion and Growth Studies

The ability to control how cells interact with material surfaces is fundamental to tissue engineering, regenerative medicine, and the development of biomedical implants. This compound provides a robust chemical strategy for modifying surfaces to present specific biological signals, thereby promoting and guiding cell adhesion and growth. This is typically achieved by immobilizing cell-adhesive peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a well-known motif that binds to cell surface integrin receptors.

The process involves a two-step functionalization protocol:

Surface Bromoacetylation: A substrate material (e.g., glass, titanium, or a polymer scaffold) is first treated to introduce primary amine groups onto its surface. This is often accomplished using aminosilanization. The aminated surface is then reacted with this compound. The NHS ester end of the crosslinker forms a covalent amide bond with the surface amine groups, leaving the bromoacetyl group exposed and available for further reaction.

Peptide Immobilization: A solution containing a peptide with a terminal cysteine residue (which provides a free thiol group), such as Cys-Arg-Gly-Asp (CRGD), is then introduced to the bromoacetylated surface. The thiol group of the cysteine residue reacts with the surface-bound bromoacetyl group to form a stable thioether linkage, covalently immobilizing the cell-adhesive peptide.

This method ensures that the peptide is attached in a controlled orientation, with the cell-binding domain readily accessible to cells. Research in this area focuses on how the density and presentation of these immobilized peptides influence cellular behaviors such as attachment, spreading, proliferation, and differentiation. Surfaces modified in this manner can transform biologically inert materials into bioactive substrates that actively support and direct cellular functions.

Table 1: Research Findings on Cell Adhesion to Functionalized Surfaces

Surface Modification StageKey CharacteristicsExpected Outcome on Cell Adhesion
Unmodified SubstrateInert, may possess non-specific protein adsorption properties.Poor to moderate, non-specific cell attachment.
Aminated SubstratePositive surface charge, primary amine groups present.Moderate, non-specific adhesion, often influenced by electrostatic interactions.
Bromoacetylated SubstrateThiol-reactive surface.Generally does not support specific cell adhesion.
Peptide-Immobilized SubstrateCovalently bound cell-adhesive peptides (e.g., RGD).Significant enhancement in specific cell adhesion, spreading, and proliferation.

Preparation of Functionalized Nanoparticles and Beads

This compound is also instrumental in the functionalization of nanoparticles and microscale beads for a wide range of biomedical applications, including diagnostics, affinity purification, and targeted delivery systems. The principle is analogous to surface functionalization, leveraging the crosslinker to attach thiol-containing biomolecules to amine-functionalized particles.

The procedure typically begins with nanoparticles or beads that have primary amines on their surface. These are widely available and can be made from materials like silica, agarose, or superparamagnetic iron oxide.

Activation of Particles: The amine-functionalized particles are incubated with this compound. The NHS ester reacts with the amines on the particle surface, resulting in particles coated with reactive bromoacetyl groups.

Conjugation of Biomolecules: These "activated" particles are then ready to covalently bind proteins, peptides, or other ligands that possess a free thiol group. For example, an antibody fragment or an enzyme containing an accessible cysteine residue can be permanently attached to the beads through the formation of a thioether bond.

This method is highly effective for creating customized affinity media. For instance, magnetic beads functionalized with a specific antibody can be used to selectively capture and isolate a target protein from a complex biological sample like cell lysate or blood serum. The stability of the thioether bond ensures that the immobilized ligand does not leach off the beads during use, which is a critical requirement for purification and analytical applications.

Table 2: Applications of Functionalized Nanoparticles and Beads

Particle TypeFunctionalization StrategyTarget Ligand (Thiol-Containing)Application Example
Magnetic BeadsBromoacetylation via NHS-bromoacetateAntibody or Antibody FragmentImmunoprecipitation, Cell Sorting
Silica NanoparticlesBromoacetylation via NHS-bromoacetateCysteine-terminated PeptideTargeted Drug Delivery, Bioimaging
Agarose BeadsBromoacetylation via NHS-bromoacetateEnzymeAffinity Chromatography, Biocatalysis
Gold NanoparticlesBromoacetylation via NHS-bromoacetateThiolated DNA or AptamerBiosensing, Diagnostics

Role of N Succinimidyl Bromoacetate in Targeted Drug Delivery and Therapeutics

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The antibody targets a specific antigen present on tumor cells, and upon binding, the ADC is internalized, leading to the release of the cytotoxic agent and subsequent cell death. The linker connecting the antibody and the payload is a critical component that influences the efficacy, stability, and toxicity of the ADC.

The chemical linker in an ADC must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. However, it must be capable of releasing the drug upon reaching the target tumor cell. N-Succinimidyl bromoacetate (B1195939) is utilized to create highly stable thioether linkages, which are more robust than other linkages, such as those formed from maleimide-based reagents.

The synthesis of an ADC using an SBA-derived linker typically involves a two-step process. First, the antibody is modified by reacting its lysine (B10760008) residues with a heterobifunctional linker that contains a bromoacetamide group. This can be achieved using SBA or a derivative. The bromoacetylated antibody is then purified. In the second step, the thiol-containing cytotoxic drug is reacted with the bromoacetylated antibody to form a stable thioether bond. Replacing traditional maleimide-based linkers with bromoacetamide (BrAc) linkers affords a more stable attachment of the linker to the antibody's cysteine residues, supports greater flexibility in linker design, and results in a more homogenous ADC product rsc.org.

The use of a bromoacetamidecaproyl (bac) spacer, derived from a bromoacetyl group, in place of the more conventional maleimidocaproyl (mc) spacer has been shown to significantly increase the plasma stability of the resulting thioether ADCs researchgate.net. This increased stability is attributed to the irreversible nature of the thioether bond formed by the bromoacetamide group, in contrast to the reversible retro-Michael reaction that can occur with maleimide-based linkers, leading to premature drug release researchgate.netnih.gov.

The stability of the linker is paramount to the therapeutic index of an ADC. A highly stable linker, such as that formed from N-Succinimidyl bromoacetate, ensures that the cytotoxic payload remains attached to the antibody while in circulation, thereby minimizing off-target toxicity frontiersin.org. Premature release of the potent cytotoxic drug can lead to severe side effects, as the drug can then indiscriminately kill healthy, rapidly dividing cells.

Enhanced linker stability directly contributes to improved ADC efficacy. By preventing premature drug release, a greater concentration of the intact ADC can reach the tumor site. This leads to a higher intratumoral concentration of the cytotoxic payload upon internalization and linker cleavage within the cancer cells. Research comparing ADCs constructed with bromoacetamidecaproyl (bac) and maleimidocaproyl (mc) linkers has provided evidence of the benefits of increased linker stability. In a study involving an anti-CD70 ADC with the payload monomethyl auristatin F (MMAF), the ADC with the bac linker showed no measurable systemic drug release over two weeks in mice researchgate.net. Furthermore, the bac linker technology resulted in a 25% higher intratumoral drug exposure over a 7-day period compared to the corresponding mc linker researchgate.net.

Linker TypeSystemic Drug Release in Mice (2 weeks)Intratumoral Drug Exposure (7 days)Reference
Bromoacetamidecaproyl (bac)No measurable release25% higher than mc linker researchgate.net
Maleimidocaproyl (mc)Measurable release (due to retro-Michael reaction)Baseline researchgate.net

Peptide-Based Therapeutics and Conjugates

Peptides have emerged as promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and short in-vivo half-lives. Conjugating peptides to larger molecules or delivery vehicles can overcome these limitations.

This compound is an effective tool for attaching therapeutic peptides to various delivery vehicles, such as carrier proteins, polymers, or nanoparticles like liposomes. This conjugation can enhance the therapeutic potential of the peptide by improving its pharmacokinetic profile. The process typically involves the reaction of the succinimidyl ester of SBA with an amine group on the delivery vehicle, followed by the reaction of the bromoacetyl group with a thiol group on a cysteine residue of the therapeutic peptide.

A key application of this chemistry is in the preparation of peptide-protein immunogens for vaccine development nih.gov. In this context, synthetic peptides derived from a target antigen are conjugated to a larger carrier protein to enhance their immunogenicity. A study utilizing this compound to conjugate synthetic peptides from human fibrin (B1330869) to carrier proteins like bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH) demonstrated the efficiency of this method. The extent of peptide conjugation was quantified by amino acid analysis, which measures the amount of S-carboxymethylcysteine released after acid hydrolysis, a direct product of the thioether linkage.

Carrier ProteinPeptide Incorporation Efficiency (%)Reference
Bovine Serum Albumin22-37% nih.gov
Bovine alpha-Lactalbumin22-37% nih.gov
Keyhole Limpet Hemocyanin22-37% nih.gov

This data indicates a reliable and quantifiable method for attaching peptides to delivery vehicles, which is crucial for the consistent manufacturing of peptide-based therapeutics.

The conjugation of peptides to delivery vehicles using linkers derived from this compound is a primary strategy for enhancing their stability and bioavailability. The stable thioether bond protects the peptide from enzymatic degradation in the bloodstream, thereby prolonging its circulation half-life plos.org.

Several strategies can be employed in conjunction with SBA-mediated conjugation to further improve peptide therapeutics:

PEGylation: Polyethylene glycol (PEG) is a polymer that can be attached to peptides to increase their hydrodynamic size, which reduces renal clearance and shields them from proteolytic enzymes. A bromoacetamide-PEG derivative can be used to conjugate a peptide to PEG, combining the benefits of the stable thioether linkage with the pharmacokinetic advantages of PEGylation.

Conjugation to Albumin: Serum albumin is a long-lived plasma protein. Peptides can be conjugated to albumin to extend their half-life. This compound can be used to first bromoacetylate albumin, which can then be reacted with a thiol-containing peptide.

Liposomal Delivery: Peptides can be attached to the surface of liposomes, which are lipid-based nanoparticles used as drug delivery systems. This can protect the peptide from degradation and facilitate its delivery to specific tissues avantiresearch.com. Bromoacetamide-functionalized lipids can be incorporated into the liposome (B1194612) bilayer for the subsequent conjugation of therapeutic peptides.

By employing these strategies, the therapeutic potential of peptides can be significantly enhanced, allowing for less frequent dosing and improved patient compliance.

Development of Targeted Drug Delivery Systems for Specific Cell Types

The ultimate goal of targeted drug delivery is to concentrate a therapeutic agent at the site of disease, thereby maximizing its efficacy and minimizing systemic toxicity. This compound is a valuable tool in the construction of such systems due to its ability to link targeting ligands to drug-carrying nanoparticles or directly to drugs themselves.

The design of a targeted drug delivery system involves a targeting moiety that recognizes and binds to a specific receptor or antigen on the surface of the target cells, a drug payload, and a linker that connects the two. Peptides are often used as targeting ligands due to their small size, high affinity, and low immunogenicity nih.gov.

For instance, a liposomal drug delivery system can be designed to target cancer cells that overexpress a particular receptor. A peptide that binds to this receptor can be conjugated to the surface of drug-loaded liposomes using a linker derived from this compound. This would involve the use of a bromoacetamide-functionalized lipid incorporated into the liposome, which then reacts with a cysteine-containing targeting peptide. The resulting targeted liposomes would circulate in the body and preferentially accumulate at the tumor site through the specific interaction between the targeting peptide and its receptor on the cancer cells. Upon binding, the liposomes would be internalized, releasing their therapeutic payload directly into the cancer cells.

Conjugation to Targeting Ligands for Receptor-Mediated Uptake

The primary strategy behind using SBA in targeted drug delivery is to link a potent therapeutic agent to a targeting ligand that can recognize and bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. This binding event triggers a process known as receptor-mediated endocytosis, whereby the cell internalizes the receptor along with the entire ligand-drug conjugate.

Targeting Ligands Utilized with SBA Conjugation:

Monoclonal Antibodies (mAbs): Antibodies are the most common targeting ligands used in conjunction with linkers like SBA. Their high specificity for tumor-associated antigens makes them ideal for delivering cytotoxic drugs directly to cancer cells, minimizing exposure to healthy tissues. The NHS ester of SBA reacts with lysine residues on the antibody, creating an activated antibody ready to be linked to a thiol-containing drug.

Peptides: Smaller peptides that bind to specific cell surface receptors can also be used as targeting moieties. Cysteine-containing peptides can be conjugated to bromoacetyl-activated drugs or carriers.

Aptamers: These are single-stranded oligonucleotides (DNA or RNA) that can fold into unique three-dimensional structures to bind to specific target molecules with high affinity. Aptamers can be chemically modified to include amine groups for reaction with SBA, allowing them to be coupled with therapeutic payloads for targeted delivery.

Once the SBA-derived conjugate is administered, the targeting ligand circulates in the body until it encounters its specific receptor on a target cell. The binding of multiple conjugates to their receptors often leads to the clustering of receptors on the cell membrane, initiating the formation of endocytic vesicles. The cell membrane invaginates and engulfs the conjugate-receptor complex, transporting it into the cell's interior within an endosome. This internalization process is a crucial step, as it transports the therapeutic payload from the extracellular environment to the intracellular compartments where it can exert its effect.

Evaluation of In Vitro and In Vivo Targeting Efficiency

The effectiveness of a therapeutic conjugate synthesized using SBA is rigorously evaluated through a series of in vitro and in vivo studies to confirm its targeting efficiency, potency, and specificity.

In Vitro Evaluation:

The primary method for assessing the efficacy of a targeted conjugate in a laboratory setting is the in vitro cytotoxicity assay. In this assay, cancer cell lines that either overexpress the target receptor (target-positive) or lack it (target-negative) are incubated with varying concentrations of the conjugate. The potency of the conjugate is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration required to kill 50% of the cells. A potent and specific conjugate will show a low IC50 value for target-positive cells and a significantly higher IC50 value for target-negative cells, demonstrating that its cell-killing activity is dependent on the presence of the target receptor.

Table 1: Example of In Vitro Cytotoxicity of a Hypothetical HER2-Targeted Antibody-Drug Conjugate (ADC) using an SBA-like Linker

Cell Line Target Receptor IC50 of ADC (nM)
SK-BR-3 HER2-positive 0.8
BT-474 HER2-positive 1.2
NCI-N87 HER2-positive 1.5
MCF-7 HER2-negative >1000

Note: This table is interactive and provides representative data illustrating the target-specific cytotoxicity of an ADC. Lower IC50 values indicate higher potency.

In Vivo Evaluation:

To assess targeting efficiency in a living organism, preclinical studies are conducted, typically in mouse models bearing human tumors (xenografts). A key study is the biodistribution analysis, where the conjugate, often labeled with a radioactive isotope, is administered to the animal. At various time points, tissues and organs are harvested to measure the amount of radioactivity present. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). An effective targeted conjugate will show high accumulation in the tumor tissue and low accumulation in non-target organs like the liver, spleen, and heart. This indicates successful targeting of the tumor and minimal off-target effects, which is crucial for a favorable therapeutic window.

Table 2: Representative Biodistribution Data for a Radiolabeled, Targeted Conjugate in a Tumor-Bearing Mouse Model (at 48 hours post-injection)

Organ Percent Injected Dose per Gram (%ID/g)
Blood 3.5
Heart 1.8
Lungs 4.1
Liver 8.2
Spleen 2.5
Kidneys 3.9
Muscle 1.1

| Tumor | 25.7 |

Note: This interactive table shows hypothetical data demonstrating high tumor uptake compared to other major organs, indicating successful in vivo targeting.

Considerations for Biocompatibility and Immunogenicity of SBA-Derived Conjugates in Therapeutic Contexts

Biocompatibility:

Immunogenicity:

Immunogenicity is the propensity of a substance to trigger an immune response in the body. For therapeutic bioconjugates, eliciting an immune response against any part of the construct (the antibody, the drug, or the linker) can lead to rapid clearance of the drug, reduced efficacy, and potential adverse effects. The linker region, being a synthetic chemical entity, can be recognized as foreign by the immune system.

Studies comparing different heterobifunctional crosslinkers have provided valuable insights into the immunogenic potential of the chemical moieties they introduce. In a study investigating the immunogenicity of six different thiol-reactive crosslinking reagents, it was found that linkers containing a bromoacetate group, such as that derived from SBA, were the least immunogenic. nih.gov In contrast, linkers containing a maleimide (B117702) group were found to evoke a significant anti-linker immune response. nih.gov This suggests that the thioether linkage and the surrounding atoms resulting from the SBA conjugation are less likely to be recognized by the immune system, making SBA a favorable choice for constructing therapeutics intended for repeated administration. Limiting this "carrier-induced epitopic suppression" is crucial for maintaining the therapeutic efficacy of peptide- and protein-based drugs over a full course of treatment. nih.gov

Q & A

Q. What are the key reactive groups in N-Succinimidyl bromoacetate, and how are they utilized in standard conjugation protocols?

this compound (NHS-BrAc) contains two reactive moieties: a bromoacetate group and a succinimidyl ester. The succinimidyl ester reacts with primary amines (e.g., lysine residues in proteins) under mild alkaline conditions (pH 7–9), forming stable amide bonds. The bromoacetate group undergoes nucleophilic substitution with thiols (e.g., cysteine residues) at neutral to slightly acidic pH, creating thioether linkages. This heterobifunctionality allows sequential or simultaneous conjugation of amine- and thiol-containing biomolecules, such as peptides, proteins, or nanoparticles .

Q. What is the standard synthetic procedure for preparing this compound in laboratory settings?

A typical synthesis involves reacting N-hydroxysuccinimide (NHS) with 2-bromopropionyl bromide in dichloromethane (DCM) under ice-cold conditions. Triethylamine (TEA) is added as a base to neutralize HBr byproducts. After 24 hours at room temperature, the mixture is washed with brine, dried over anhydrous MgSO₄, and purified via crystallization from isopropanol/DCM. This method yields ~92% pure product, confirmed by NMR and mass spectrometry .

Q. What safety considerations are critical when handling this compound in experimental workflows?

NHS-BrAc is a reactive alkylating agent and irritant. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) and a fume hood to avoid inhalation or skin contact.
  • Storage in anhydrous conditions at –20°C to prevent hydrolysis of the succinimidyl ester.
  • Immediate washing with water upon skin contact and proper disposal of waste.
  • Avoidance of ingestion and contamination with amines or thiols to preserve reactivity .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound to protein for efficient immunogen preparation without causing aggregation?

Titration studies are essential. For example, Bernatowicz and Matsueda (1986) achieved optimal immunogen formation using a 40:1 molar excess of NHS-BrAc to protein (e.g., BSA or KLH). Aggregation is minimized by controlling reaction time (≤2 hours at pH 7.4) and using hydroxylamine to quench unreacted bromoacetate groups. Monitoring conjugation efficiency via SDS-PAGE or MALDI-TOF ensures minimal crosslinking artifacts .

Q. What strategies enable site-specific conjugation of this compound to thiol-containing biomolecules in complex systems?

Site-specificity is achieved by:

  • Engineering cysteine residues at defined positions in proteins/peptides.
  • Blocking endogenous thiols with reversible protecting groups (e.g., tris(2-carboxyethyl)phosphine, TCEP) before NHS-BrAc treatment.
  • Using hydroxylamine to stabilize thioether bonds and prevent disulfide scrambling. For nanoparticles, aminoalkylsilane coatings (e.g., APTES) provide amine anchors for NHS-BrAc, enabling subsequent thiol-mediated attachment of targeting peptides .

Q. How should researchers address contradictory findings regarding the immunogenicity of this compound-derived conjugates in vaccine development?

Conflicting data may arise from linker design or conjugation efficiency. For instance, bromoacetate linkers exhibit lower immunogenicity compared to maleimide derivatives due to reduced epitope exposure. To resolve discrepancies, validate conjugate integrity via HPLC-SEC, assess free hapten levels, and compare adjuvant-compatible formulations. Preclinical studies should include dose-response evaluations and T-cell activation assays .

Q. What are the optimal storage conditions and solvent systems to maintain the reactivity of this compound over extended periods?

Store NHS-BrAc desiccated at –20°C in airtight, amber vials. Anhydrous DMF or DMSO is preferred for dissolving the reagent, as aqueous buffers accelerate succinimidyl ester hydrolysis. For long-term stability, avoid freeze-thaw cycles and prepare fresh working solutions for each experiment .

Q. What are the limitations of using this compound in pre-clinical biomedical research, particularly regarding in vivo applications?

Limitations include:

  • Potential toxicity from residual bromoacetate or NHS byproducts.
  • Lack of FDA validation for clinical use due to insufficient pharmacokinetic data.
  • Non-specific binding in vivo, necessitating rigorous purification (e.g., size-exclusion chromatography) and biodistribution studies.
  • Instability in reducing environments (e.g., blood plasma), which may cleave thioether bonds .

Data Contradiction Analysis

Q. How can researchers reconcile variability in reported oligosaccharide-to-protein ratios for this compound-mediated conjugates?

Discrepancies in molar ratios (e.g., 5.3:1 to 21:1) arise from differences in activation efficiency and steric hindrance. To standardize results:

  • Quantify activated protein bromoacetate groups via Ellman’s assay or mass spectrometry.
  • Optimize oligosaccharide size and flexibility (e.g., using spacers like PEG).
  • Employ orthogonal techniques (e.g., fluorescence labeling) to verify conjugation yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-succinimidyl bromoacetate
Reactant of Route 2
Reactant of Route 2
N-succinimidyl bromoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.